molecular formula C15H22FN3O B2773601 N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide CAS No. 1022116-38-6

N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide

Cat. No. B2773601
CAS RN: 1022116-38-6
M. Wt: 279.359
InChI Key: ZPRIAXGQSFOKEX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the piperazine ring. The presence of the fluorophenyl group could introduce interesting electronic effects due to the electronegativity of the fluorine atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group could potentially undergo hydrolysis, and the piperazine ring could potentially participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the electronegative fluorine atom could affect its solubility and reactivity .

Scientific Research Applications

Medicinal Chemistry and Drug Development

N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide exhibits structural similarities to other bioactive compounds containing piperazine rings. Researchers have explored its potential as a building block for synthesizing novel organic molecules, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derivatives have demonstrated a wide spectrum of biological activities, such as:

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its easy modificability, water solubility, and capacity for hydrogen bonding make it valuable for drug discovery . Researchers can use it to create diverse chemical libraries for testing against various targets.

Disrupting Illicit Markets

While not directly related to the compound itself, the field of operations research and data science has applications in disrupting illicit markets. These markets thrive due to globalization, technology, and weak regulation. Researchers are exploring innovative methodologies to tackle organized crime, corruption, and environmental damage caused by illicit activities .

Inequality and Vulnerability

The compound’s applications extend beyond chemistry. Addressing inequality, poverty, and vulnerability—factors that contribute to illicit economies—requires a holistic approach.

Bhuvan Kulkarni, et al. (2016). Synthesis, characterization, X-ray diffraction studies, and biological evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate. Research on Chemical Intermediates, 42(12), 7375–7396. Read more

Michel Fathi, et al. (2024). An Introduction to the Applications of Operations Research and Data Science in Disrupting Illicit Markets. Annals of Operations Research, 335, 641–644. Read more

Mechanism of Action

Target of Action

Piperazine derivatives are known to interact with a variety of biological targets, including neurotransmitter receptors and ion channels

Mode of Action

The exact mode of action of Oprea1_602945 is currently unknown. Piperazine derivatives can act as agonists or antagonists at their target sites, depending on the specific structural features of the compound . The presence of the fluorophenyl and carboxamide groups in Oprea1_602945 may influence its interaction with its targets, potentially altering receptor conformation, signal transduction, or ion channel permeability.

Biochemical Pathways

These could include neurotransmission, cellular signaling, and ion transport processes .

Pharmacokinetics

Piperazine derivatives are generally well absorbed and can cross the blood-brain barrier, suggesting good bioavailability . The presence of the fluorophenyl and carboxamide groups may influence the compound’s metabolic stability and distribution within the body.

Result of Action

Based on the known actions of other piperazine derivatives, potential effects could include altered neurotransmission, changes in cellular signaling, and modulation of ion channel activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability, its interaction with its targets, and its overall efficacy . .

Future Directions

Future research on this compound could involve exploring its potential uses, for example in pharmaceuticals or materials science. Further studies could also investigate its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O/c1-15(2,3)17-14(20)19-10-8-18(9-11-19)13-7-5-4-6-12(13)16/h4-7H,8-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRIAXGQSFOKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide

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